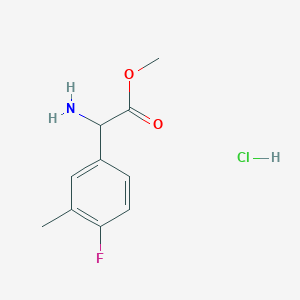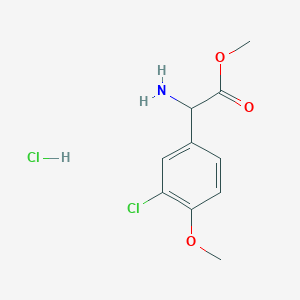
Methyl 4-oxo-3-phenyl-4H-chromene-2-carboxylate
説明
Methyl 4-oxo-3-phenyl-4H-chromene-2-carboxylate is a useful research compound. Its molecular formula is C17H12O4 and its molecular weight is 280.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
- Its anticholinergic-parasympatholytic action suggests that it may interact with muscarinic receptors, affecting smooth muscle tone in various tissues.
Target of Action
Action Environment
生化学分析
Biochemical Properties
Methyl 4-oxo-3-phenyl-4H-chromene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. The compound also interacts with proteins involved in oxidative stress responses, enhancing the antioxidant defense mechanisms of cells. These interactions are primarily non-covalent, involving hydrogen bonding and hydrophobic interactions .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress. The compound modulates gene expression by upregulating antioxidant genes and downregulating pro-inflammatory genes. Additionally, it affects cellular metabolism by enhancing the activity of enzymes involved in the detoxification of reactive oxygen species .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to the active sites of certain enzymes, inhibiting their activity. This inhibition leads to a decrease in the production of pro-inflammatory mediators. Furthermore, this compound activates transcription factors that promote the expression of antioxidant genes, thereby enhancing the cellular antioxidant defense system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that continuous exposure to the compound leads to sustained anti-inflammatory and antioxidant effects. Prolonged exposure may also result in adaptive cellular responses, such as the upregulation of detoxification enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant anti-inflammatory and antioxidant effects without noticeable toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to the overactivation of detoxification pathways and the accumulation of reactive metabolites .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes. The compound undergoes phase I and phase II metabolic reactions, resulting in the formation of various metabolites. These metabolites are then excreted through the urine and feces. The compound also affects metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with specific transporters and binding proteins, facilitating its uptake and distribution. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its subcellular localization is influenced by targeting signals and post-translational modifications. In the mitochondria, the compound enhances the activity of antioxidant enzymes, while in the nucleus, it modulates gene expression by interacting with transcription factors .
特性
IUPAC Name |
methyl 4-oxo-3-phenylchromene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c1-20-17(19)16-14(11-7-3-2-4-8-11)15(18)12-9-5-6-10-13(12)21-16/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMZXJKKCNQYAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=O)C2=CC=CC=C2O1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00855911 | |
| Record name | Methyl 4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51081-70-0 | |
| Record name | Methyl 4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloroimidazo[1,5-a]quinoxalin-4-ol](/img/structure/B1430720.png)

![(2,2-Difluoroethyl)(methyl)[2-(methylamino)ethyl]amine dihydrochloride](/img/structure/B1430722.png)




![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride](/img/structure/B1430732.png)
![3-[Cyclohexyl(methyl)amino]propanoic acid hydrochloride](/img/structure/B1430733.png)

![2-cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B1430735.png)
![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride](/img/structure/B1430736.png)

![2-[1-(Methoxymethyl)cyclopropyl]ethanimidamide hydrochloride](/img/structure/B1430740.png)
